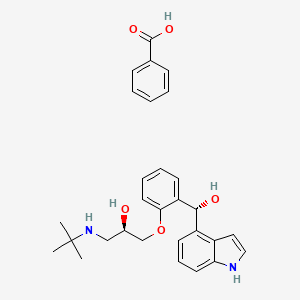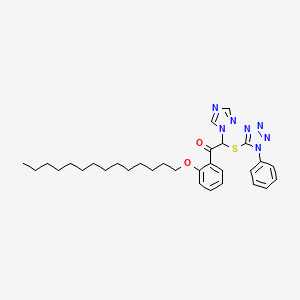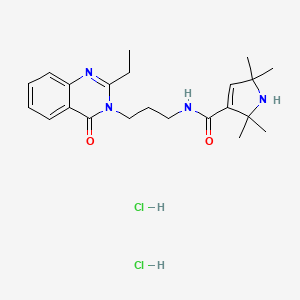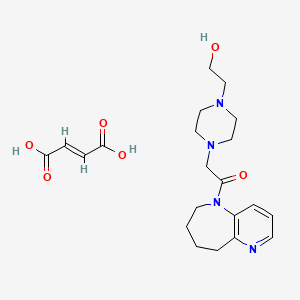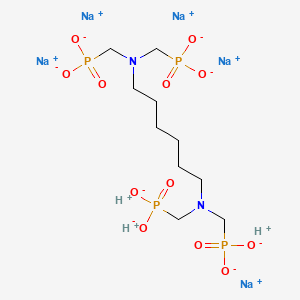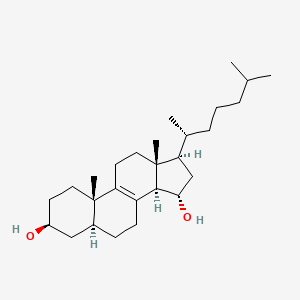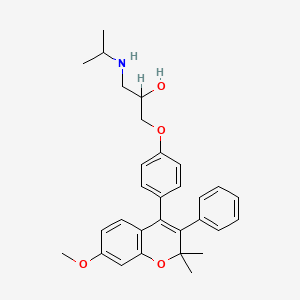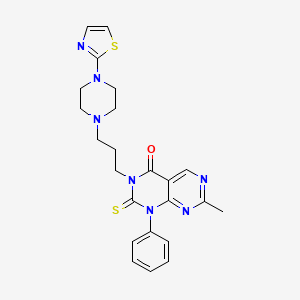
Pyrimido(4,5-d)pyrimidin-4(1H)-one, 2,3-dihydro-7-methyl-1-phenyl-3-(3-(4-(2-thiazolyl)-1-piperazinyl)propyl)-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimido(4,5-d)pyrimidin-4(1H)-one, 2,3-dihydro-7-methyl-1-phenyl-3-(3-(4-(2-thiazolyl)-1-piperazinyl)propyl)-2-thioxo- is a complex bicyclic heterocyclic compound. This compound belongs to the pyrimido[4,5-d]pyrimidinone class, which is known for its diverse biological and pharmaceutical properties. The presence of multiple functional groups and heterocyclic rings makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidinone core. One common approach is the cyclization of appropriate precursors, such as 5-acetyl-4-aminopyrimidines, followed by reductive amination and subsequent functional group modifications. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the cyclization and functionalization steps.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors capable of handling large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and control reaction parameters more precisely.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, with modifications at different positions on the heterocyclic rings.
Scientific Research Applications
This compound has significant applications in various scientific fields:
Chemistry: It serves as a versatile intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: It has potential therapeutic applications, including the treatment of infections and certain types of cancer.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to the desired biological outcomes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Pyrimido[5,4-d]pyrimidin-4(3H)-one
Pyrimido[4,5-d]pyrimidin-4(3H)-one
Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives
Uniqueness: This compound is unique due to its specific structural features, such as the presence of the phenyl group and the thiazolyl-piperazinyl moiety. These features contribute to its distinct biological and chemical properties compared to other similar compounds.
Properties
CAS No. |
142287-36-3 |
|---|---|
Molecular Formula |
C23H25N7OS2 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
7-methyl-1-phenyl-2-sulfanylidene-3-[3-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propyl]pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H25N7OS2/c1-17-25-16-19-20(26-17)30(18-6-3-2-4-7-18)23(32)29(21(19)31)10-5-9-27-11-13-28(14-12-27)22-24-8-15-33-22/h2-4,6-8,15-16H,5,9-14H2,1H3 |
InChI Key |
CWFUDZIFTIHTPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(=N1)N(C(=S)N(C2=O)CCCN3CCN(CC3)C4=NC=CS4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



